1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine
Description
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a sulfonylpiperazine derivative featuring a brominated pyridine core and dual piperazine moieties. Its molecular formula is C₁₄H₂₀BrN₅O₂S, with a molecular weight of approximately 463.3 g/mol (estimated based on structural analogs) . The compound is synthesized via nucleophilic substitution reactions, where a sulfonyl chloride intermediate reacts with a piperazine derivative under basic conditions (e.g., DIPEA in CH₂Cl₂) .
Properties
Molecular Formula |
C14H22BrN5O2S |
|---|---|
Molecular Weight |
404.33 g/mol |
IUPAC Name |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H22BrN5O2S/c1-18-6-8-20(9-7-18)23(21,22)13-11-17-10-12(15)14(13)19-4-2-16-3-5-19/h10-11,16H,2-9H2,1H3 |
InChI Key |
KXPKPJXIVHQVIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of a piperazine ring through nucleophilic substitution. The sulfonyl group is then added using sulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and pyridine have been shown to be effective against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the sulfonamide group enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Table 2: Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 5.2 |
| Compound E | A549 (Lung) | 3.8 |
| Compound F | HeLa (Cervical) | 4.5 |
These results indicate that compounds similar to 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine may serve as promising candidates for cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of synthesized piperazine derivatives, including those with sulfonamide groups. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in treating infectious diseases .
Case Study 2: Cancer Treatment
In another research effort, a series of sulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Structural and Functional Analogues
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine (CAS 837-12-7)
- Molecular Weight : 319.22 g/mol
- Key Features: A simpler aryl-sulfonylpiperazine lacking the pyridine ring.
- Applications : Used in kinase inhibitor research, though its activity profile is less documented compared to pyridine-containing analogs.
1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine (CAS 515866-39-4)
- Molecular Weight : 360.25 g/mol
- Key Features: Replaces the sulfonyl group with a carbonyl linker, altering electronic properties.
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3)
- Molecular Weight : ~407.3 g/mol
- Key Features : Dual chloro substituents on both phenyl and pyridine rings. The electron-withdrawing chlorine atoms enhance stability but may reduce metabolic flexibility compared to bromine .
- Applications : Explored in tyrosine kinase inhibitor development, leveraging halogen bonding for target engagement .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | Target Compound | 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine | 1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine |
|---|---|---|---|
| Solubility | Moderate (polar sulfonyl) | Low (nonpolar aryl) | Low (lipophilic benzyl) |
| Crystallinity | High (hydrogen bonding) | Moderate (weaker interactions) | Variable (depends on substituents) |
| Stability | Stable (sulfonyl group) | Stable (electron-withdrawing Br) | Prone to hydrolysis (carbonyl linker) |
Biological Activity
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H19BrN4O3S
- Molecular Weight : 367.29 g/mol
- CAS Number : 102538903
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential role in inhibiting certain enzymes. The sulfonamide group and the piperazine moiety are crucial for its pharmacological effects.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin (5-HT) reuptake, which is critical for the treatment of depression and anxiety disorders .
- Antitumor Activity : The compound may exhibit antitumor properties by targeting specific growth factor receptors, similar to other derivatives that have been studied for cancer treatment .
Biological Activity and Pharmacological Effects
The biological activity of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine has been assessed through various in vitro and in vivo studies.
In Vitro Studies
In vitro studies indicate that derivatives with similar structures demonstrate:
- Antidepressant Effects : Compounds with piperazine rings have been shown to reduce immobility times in forced swimming tests, suggesting potential antidepressant properties .
- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents .
In Vivo Studies
In vivo evaluations have demonstrated:
- Neuroprotective Effects : Animal models suggest that these compounds can protect against neurodegeneration by modulating neurotransmitter levels.
- Tumor Growth Inhibition : Studies on cancer cell lines indicate that these compounds can inhibit tumor growth through receptor modulation .
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
- Case Study on Antidepressant Activity :
- Case Study on Antitumor Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
